molecular formula C12H19NO3S B4507175 4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B4507175
M. Wt: 257.35 g/mol
InChI Key: MGBZZIDDRIAMOE-UHFFFAOYSA-N
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Description

4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a bicyclo[2.2.1]heptane moiety and a tetrahydrothiophene ring, making it a subject of interest in various fields of chemical research.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new bicyclic compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions of bicyclic structures with biological molecules.

Industry: In industrial applications, this compound can be used as a precursor for the synthesis of more complex molecules used in materials science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves multiple steps:

    Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through Diels-Alder reactions, where cyclopentadiene reacts with an appropriate dienophile.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, using reagents such as sodium cyanoborohydride.

    Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor, often using sulfur-containing reagents.

    Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the tetrahydrothiophene ring to form the 1,1-dioxide, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the 1,1-dioxide back to the corresponding sulfide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane Derivatives: Compounds like norbornane and camphor share the bicyclic structure but differ in functional groups.

    Tetrahydrothiophene Derivatives: Compounds like tetrahydrothiophene-1,1-dioxide share the sulfur-containing ring but lack the bicyclic moiety.

Uniqueness: The combination of the bicyclo[221]heptane moiety with the tetrahydrothiophene ring and the presence of the 1,1-dioxide functional group make 4-[(Bicyclo[221]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide unique

Properties

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enylmethylamino)-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c14-12-7-17(15,16)6-11(12)13-5-10-4-8-1-2-9(10)3-8/h1-2,8-14H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBZZIDDRIAMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CNC3CS(=O)(=O)CC3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 2
4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 4
4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 5
4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 6
4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

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